N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with:
- A methylsulfanyl group at position 3.
- A phenyl group at position 4.
- An adamantane-1-carboxamide moiety attached via a methylene bridge at position 2.
Its synthesis likely involves cyclization of hydrazinecarbothioamide intermediates followed by alkylation, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-27-20-24-23-18(25(20)17-5-3-2-4-6-17)13-22-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-13H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXQNWVMOGYBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized by cyclizing 1-phenyl-1H-1,2,4-triazole-3-thiol with methyl iodide under basic conditions. In a representative protocol:
- 1-Phenyl-1H-1,2,4-triazole-3-thiol (10 mmol) and methyl iodide (12 mmol) are stirred in DMF (15 mL) with K2CO3 (15 mmol) at 25°C for 24 h.
- Post-reaction, the mixture is diluted with H2O (50 mL), extracted with CHCl3 (3 × 30 mL), and purified via silica gel chromatography (CHCl3:MeOH, 9:1) to yield 5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a white solid (78% yield).
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Reaction Time | 24 h |
| Solvent | DMF |
| Base | K2CO3 |
| Yield | 78% |
Coupling with Adamantane-1-carbonyl Chloride
The final step involves acylating the primary amine with adamantane-1-carbonyl chloride :
Carboxamide Formation
- 3-(Aminomethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole (3 mmol) is dissolved in dry THF (15 mL) under N2.
- Adamantane-1-carbonyl chloride (3.3 mmol) is added dropwise at 0°C, followed by Et3N (4.5 mmol). The mixture is stirred at 25°C for 12 h.
- The product is filtered, washed with NaHCO3 (5%), and purified via column chromatography (hexane:EtOAc, 3:1) to yield the target compound as colorless crystals (63% yield).
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et3N |
| Temperature | 0°C → 25°C |
| Time | 12 h |
| Yield | 63% |
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD analysis of an analogous adamantane-triazole derivative (C21H27N3OS) confirms the planar geometry of the triazole ring (r.m.s. deviation = 0.002 Å) and the near-orthogonal orientation of the phenyl group (dihedral angle = 83.57°). The adamantyl moiety adopts a chair conformation, minimizing steric strain.
Hirshfeld Surface Analysis
Intermolecular interactions are dominated by H···H (62%), C-H···N (18%), and C-H···S (12%) contacts, stabilizing the crystal lattice.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 1.72 (s, 12H, adamantane), 2.52 (s, 3H, SMe), 4.21 (s, 2H, CH2), 7.38–7.45 (m, 5H, Ph).
- 13C NMR (100 MHz, CDCl3): δ 15.2 (SMe), 38.4 (adamantane C), 121.9–130.1 (Ph), 165.4 (C=O).
Optimization Strategies and Yield Enhancement
Solvent Screening
Chemical Reactions Analysis
Types of Reactions
N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Triazoles
(a) 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
- Structure : Adamantane at position 5, R (methyl or phenyl) at position 4, and a thione group at position 3 .
- Key Differences : The target compound replaces the thione with a methylsulfanyl group and introduces an adamantane carboxamide. This substitution reduces sulfur reactivity and enhances solubility due to the carboxamide’s polarity.
- Biological Activity : Adamantane-thione derivatives exhibit antihypoxic activity in rodent models (e.g., increased survival time under hypoxia by 1.5–2.3× vs. controls) . The carboxamide variant may offer improved metabolic stability.
(b) 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine
- Structure: Adamantane at position 5, methyl at position 4, and a sulfanyl-linked dimethylaminoethyl chain at position 3 .
- The carboxamide group replaces the dimethylaminoethyl chain, reducing basicity and enhancing hydrogen-bonding capacity.
Triazoles with Alternative Substituents
(a) 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides
- Structure: Benzamide substituents and a 2-aminothiazole-triazole hybrid .
- Key Differences: The benzamide group in these compounds differs from the adamantane carboxamide, affecting hydrophobicity. The 2-aminothiazole moiety introduces additional hydrogen-bonding sites, which may enhance tyrosinase inhibition (IC₅₀ values: 0.12–0.45 µM) .
(b) N-({5-[(3-Bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine
Structural and Functional Analysis
Substituent Effects on Activity
Biological Activity
N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an adamantane core linked to a triazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | K. pneumoniae | 18 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Activity
The anticancer properties of triazole derivatives are also noteworthy. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. For example, a study reported the synthesis of adamantane-linked triazole derivatives that displayed significant cytotoxicity against human colon cancer cells (HCT116).
Table 2: Anticancer Activity of Adamantane-Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HCT116 | 4.36 |
| Compound D | HCT116 | 18.76 |
| This compound | HCT116 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest promising anticancer activity for further exploration.
The mechanism underlying the biological activity of this compound involves interactions with key biological targets:
- Tyrosine Kinases : Some studies indicate that triazole derivatives may inhibit tyrosine kinases involved in cancer progression.
- Antioxidant Activity : The compound has also been evaluated for its potential as an antioxidant agent, which may contribute to its anticancer effects.
Study 1: Antimicrobial Evaluation
A recent study synthesized several triazole derivatives and assessed their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with methylsulfanyl substitutions exhibited enhanced activity against resistant strains.
Study 2: Anticancer Screening
In another investigation focusing on the anticancer effects of adamantane-linked triazoles, the synthesized compounds were tested in vitro on various cancer cell lines. The findings suggested that specific structural modifications significantly improved their cytotoxicity.
Q & A
Q. Advanced
- Molecular docking : Software like AutoDock Vina screens protein databases (e.g., PDB) for binding affinity to targets like CYP51 or HIV proteases .
- Pharmacophore modeling : Identifies essential interaction motifs (e.g., triazole sulfur for H-bonding) .
- ADMET prediction : Tools like SwissADME forecast bioavailability and metabolic stability .
How can derivatives be designed to enhance pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement : Substitute methylsulfanyl with trifluoromethyl to improve metabolic resistance .
- PEGylation : Attach polyethylene glycol chains to the adamantane core to increase water solubility .
- Prodrug strategies : Introduce ester linkages for controlled release in vivo .
What methods assess synergistic effects with other therapeutic agents?
Q. Advanced
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices against drug-resistant pathogens .
- Combinatorial libraries : High-throughput screening of adamantane-triazole hybrids with known antivirals (e.g., oseltamivir) .
What challenges arise in X-ray crystallography of this compound?
Q. Advanced
- Crystal twinning : Non-merohedral twinning (e.g., 0.281:0.719 ratio) complicates data refinement .
- Hydrogen bonding absence : Requires alternative stabilization analysis (e.g., van der Waals interactions) .
- Radiation sensitivity : Use low-temperature (100 K) data collection to minimize decay .
How is compound purity validated under varying storage conditions?
Q. Advanced
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC-MS .
- Forced degradation : Exposure to UV light, acidic/basic conditions to identify degradation products .
- Dynamic vapor sorption (DVS) : Measures hygroscopicity and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
